molecular formula C17H17N5O2S B11391416 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11391416
M. Wt: 355.4 g/mol
InChI Key: SIYSNGLUFSNXQX-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound featuring a pyridazine core, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazine Core: Starting from hydrazine derivatives and diketones under reflux conditions.

    Introduction of the Thiadiazole Ring: Utilizing thiourea and appropriate alkylating agents to form the thiadiazole ring.

    Coupling Reactions: Combining the pyridazine and thiadiazole intermediates through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes for scalability, including:

    Catalysis: Use of catalysts to enhance reaction rates and yields.

    Flow Chemistry: Continuous flow reactors to improve efficiency and safety.

    Purification: Advanced purification techniques like crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

  • 1-(3-methylphenyl)-4-oxo-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
  • 1-(3-methylphenyl)-4-oxo-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

Comparison:

  • Structural Differences: Variations in the alkyl group attached to the thiadiazole ring.
  • Uniqueness: The presence of the isopropyl group in 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide may confer unique steric and electronic properties, influencing its reactivity and biological activity.

This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

1-(3-methylphenyl)-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C17H17N5O2S/c1-10(2)16-19-20-17(25-16)18-15(24)14-13(23)7-8-22(21-14)12-6-4-5-11(3)9-12/h4-10H,1-3H3,(H,18,20,24)

InChI Key

SIYSNGLUFSNXQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

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